molecular formula C21H42O4 B587857 1-Stearoyl-rac-glycerol-13C3,d5 CAS No. 1330171-24-8

1-Stearoyl-rac-glycerol-13C3,d5

Cat. No.: B587857
CAS No.: 1330171-24-8
M. Wt: 366.571
InChI Key: VBICKXHEKHSIBG-NZWLKZTNSA-N
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Description

1-Stearoyl-rac-glycerol-13C3,d5, also known as Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5, is a deuterated version of 1-Stearoyl-rac-glycerol . It is used in proteomics research . The molecular formula is C21H27D5O4 and the molecular weight is 363.59 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H27D5O4 . This indicates that it contains 21 carbon atoms, 27 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a neat (pure) compound . The molecular weight is 363.59 .

Scientific Research Applications

  • Synthesis and Characterization of Lysophosphoglycerides : The synthesis of various lysophosphoglycerides, including compounds similar to 1-Stearoyl-rac-glycerol, has been extensively studied. These compounds are used in biochemical studies to understand lipid metabolism and membrane biology (Slotboom, Haas, & Deenen, 1967).

  • Polymer Synthesis and Application : Polymers derived from glycerol carbonates, including those with stearoyl groups, have been synthesized and characterized. These polymers find applications in various fields, including as solid polymer electrolytes and in materials science (Konieczynska, Lin, Zhang, & Grinstaff, 2015).

  • Phase Behavior and Structural Studies : Research has been conducted on the phase behavior and structural properties of monolayers formed by glycerol esters, including those similar to 1-Stearoyl-rac-glycerol. These studies are significant in understanding the physical chemistry of lipid layers and their applications in biochemistry and materials science (Vollhardt, Weidemann, & Lang, 2004).

  • Lipid Metabolism and Enzymatic Synthesis : Enzymatic synthesis and the study of lipid metabolism involving compounds like 1-Stearoyl-rac-glycerol are crucial in understanding biochemical pathways and developing pharmaceutical and nutritional products (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).

  • Characterization of Triacylglycerols : Studies involving the synthesis and characterization of triacylglycerols, including those with stearoyl residues, contribute significantly to the field of lipid chemistry and its applications in food science, nutrition, and pharmacology (Whaley, Daub, Walker, & Williams, 1981).

  • Applications in Skin Care and Cosmetics : Glycerol derivatives, including stearoyl glycerol, have been studied for their potential applications in skin care and cosmetics. Research has focused on their properties, such as hydration and emulsification, which are relevant to these industries (Roosdiana, Mahdi, Sutrisno, & Rahma, 2020).

Future Directions

The future directions of research involving 1-Stearoyl-rac-glycerol-13C3,d5 are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in studies investigating protein structures and functions.

Biochemical Analysis

Biochemical Properties

1-Stearoyl-rac-glycerol-13C3,d5 plays a significant role in biochemical reactions, particularly in the development of drug delivery vehicles such as nanoparticles and microemulsions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and absorption of dietary fats. Additionally, this compound can interact with membrane proteins, influencing membrane fluidity and permeability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound levels are decreased in tumor tissue in a mouse model of azoxymethane-induced colorectal carcinogenesis . This suggests that the compound may play a role in cancer biology, potentially affecting cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under certain conditions, but its stability can be compromised under extreme temperatures or pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cell morphology and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its biological activity, as its concentration in different cellular compartments can influence its interactions with biomolecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 can be achieved through a multi-step process involving the protection of functional groups, selective deprotection, and coupling reactions.", "Starting Materials": [ "1,3-propanediol", "Stearic acid", "Triethylamine", "Chloroform", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "13C3-labeled glycerol", "D5-labeled stearic acid" ], "Reaction": [ "Protection of the hydroxyl groups of 1,3-propanediol using a suitable protecting agent such as acetonide", "Esterification of stearic acid with the protected 1,3-propanediol using a coupling agent such as DCC", "Deprotection of the acetonide group using acid hydrolysis", "Selective esterification of the hydroxyl group at the sn-2 position of the glycerol molecule with the deprotected stearoyl moiety using a coupling agent such as DCC", "Hydrolysis of the remaining acetonide group using acid hydrolysis", "Purification of the product using chromatography", "Introduction of 13C3 and d5 isotopic labels through appropriate labeling reagents such as 13C3-labeled glycerol and D5-labeled stearic acid" ] }

1330171-24-8

Molecular Formula

C21H42O4

Molecular Weight

366.571

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D

InChI Key

VBICKXHEKHSIBG-NZWLKZTNSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

synonyms

Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester;  1-Monostearin-13C3,d5;  (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate;  1-Glyceryl-13C3,d5 Stearate;  1-Monooctadecanoylglycerol-13C3,d5;  Aldo 33-13C3,d5;  Aldo MSD-13C3,d5;  NSC 3875-13C3,d5;  Sandin

Origin of Product

United States

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